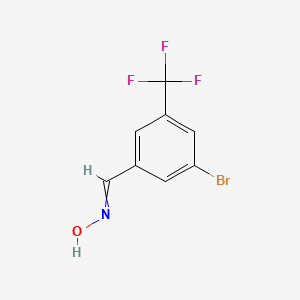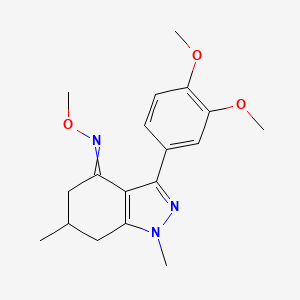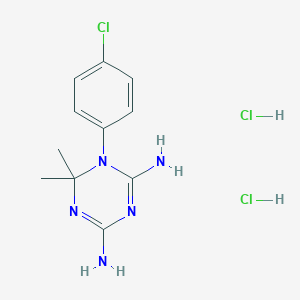
1-(4-Chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine dihydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group and a triazine ring, making it a subject of interest for researchers and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloroaniline with dimethylformamide dimethyl acetal, followed by cyclization with cyanamide under acidic conditions . The reaction is usually carried out at elevated temperatures to ensure complete cyclization and formation of the triazine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of triazine oxides.
Reduction: Formation of triazine amines.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its effects on cellular processes .
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties and used in medicinal chemistry.
6,6-Dimethyl-1,3,5-triazine-2,4-diamine: A simpler analog used in various chemical reactions.
Uniqueness: 1-(4-Chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine dihydrochloride stands out due to its unique combination of a chlorophenyl group and a triazine ring, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs in terms of reactivity and potential therapeutic benefits .
Propiedades
Fórmula molecular |
C11H16Cl3N5 |
|---|---|
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C11H14ClN5.2ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;;/h3-6H,1-2H3,(H4,13,14,15,16);2*1H |
Clave InChI |
OKPDOSAKWZEQCW-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


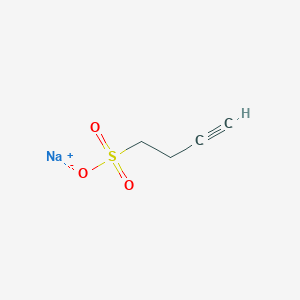
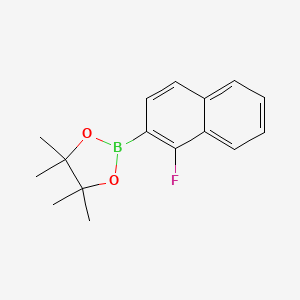
![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
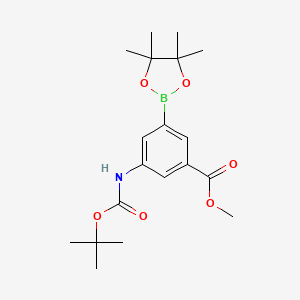
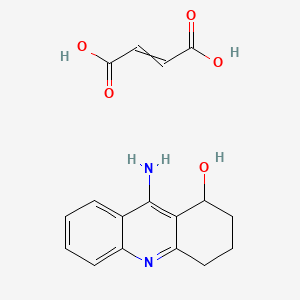
![2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12505365.png)
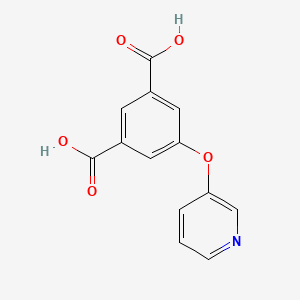
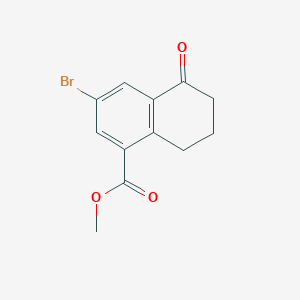
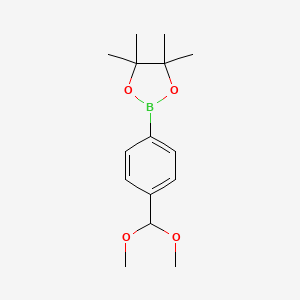
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12505393.png)
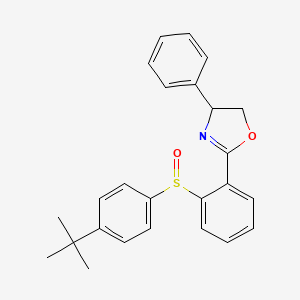
![N-[4-(benzyloxy)phenyl]-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B12505405.png)
